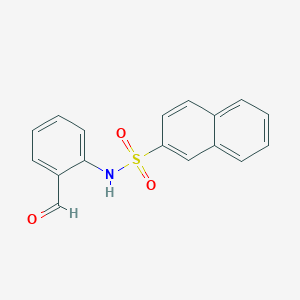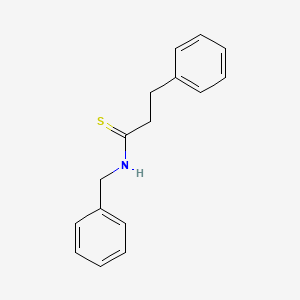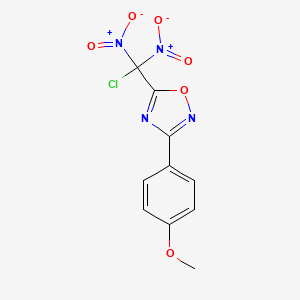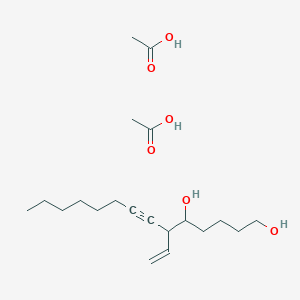![molecular formula C34H38N2O6S2 B12578855 4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate CAS No. 263842-99-5](/img/structure/B12578855.png)
4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({6-[2-(4-アミノフェニル)エチル]-4-ヒドロキシ-2-オキソ-6-(プロパン-2-イル)-5,6-ジヒドロ-2H-ピラン-3-イル}スルファニル)-5-tert-ブチル-2-メチルフェニル 4-シアノベンゼン-1-スルホネートは、化学、生物学、医学、工業など様々な分野で潜在的な用途を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件: 4-({6-[2-(4-アミノフェニル)エチル]-4-ヒドロキシ-2-オキソ-6-(プロパン-2-イル)-5,6-ジヒドロ-2H-ピラン-3-イル}スルファニル)-5-tert-ブチル-2-メチルフェニル 4-シアノベンゼン-1-スルホネートの合成は、いくつかのステップを伴い、それぞれ特定の試薬と条件が必要です。このプロセスは、通常、コア構造の調製から始まり、その後、一連の化学反応によって様々な官能基が導入されます。これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤、還元剤などがあります。温度、圧力、溶媒などの反応条件は、目的の生成物が、高い収率と純度で得られるように慎重に制御されます。
工業生産方法: 工業的な環境では、この化合物の製造は、自動化された機器と連続フロープロセスを用いた大規模合成が関与する可能性があります。これらの方法は、効率を最大化し、廃棄物を最小限に抑えるように設計されており、化合物を商業用途に必要な量で生産できるようになります。クロマトグラフィーや分光法などの高度な分析技術は、反応の進行を監視し、最終生成物の純度を確認するために不可欠です。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications. The use of advanced analytical techniques, such as chromatography and spectroscopy, is essential for monitoring the progress of the reactions and verifying the purity of the final product.
化学反応の分析
反応の種類: 4-({6-[2-(4-アミノフェニル)エチル]-4-ヒドロキシ-2-オキソ-6-(プロパン-2-イル)-5,6-ジヒドロ-2H-ピラン-3-イル}スルファニル)-5-tert-ブチル-2-メチルフェニル 4-シアノベンゼン-1-スルホネートは、酸化、還元、置換など、様々なタイプの化学反応を起こす可能性があります。これらの反応は、ヒドロキシル、アミノ、スルホネート基など、様々な試薬と相互作用できる複数の官能基の存在によって促進されます。
一般的な試薬と条件: この化合物の反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。置換反応には、ハロゲン化物やアミンなどの求核剤が関与する可能性があります。温度、溶媒、pHなど、反応条件は、副反応を最小限に抑えながら、目的の変換を実現するように最適化されます。
生成される主な生成物: この化合物の反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化反応は、ケトンやカルボン酸を生成する可能性がありますが、還元反応は、アルコールやアミンを生成する可能性があります。置換反応は、新しい炭素-炭素結合または炭素-ヘテロ原子結合の形成につながり、様々な特性を持つ様々な誘導体をもたらす可能性があります。
科学研究への応用
4-({6-[2-(4-アミノフェニル)エチル]-4-ヒドロキシ-2-オキソ-6-(プロパン-2-イル)-5,6-ジヒドロ-2H-ピラン-3-イル}スルファニル)-5-tert-ブチル-2-メチルフェニル 4-シアノベンゼン-1-スルホネートは、幅広い科学研究への応用を持っています。化学では、より複雑な分子の合成のためのビルディングブロックとして使用できます。生物学では、生化学経路の研究のためのプローブとして、または潜在的な治療剤として役立つ可能性があります。医学では、この化合物は、特定の分子標的に対する相互作用能など、薬理学的特性について調査することができます。工業では、新素材の開発や化学反応の触媒として使用される可能性があります。
科学的研究の応用
4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways or as a potential therapeutic agent. In medicine, this compound could be investigated for its pharmacological properties, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a catalyst for chemical reactions.
作用機序
4-({6-[2-(4-アミノフェニル)エチル]-4-ヒドロキシ-2-オキソ-6-(プロパン-2-イル)-5,6-ジヒドロ-2H-ピラン-3-イル}スルファニル)-5-tert-ブチル-2-メチルフェニル 4-シアノベンゼン-1-スルホネートの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の官能基により、これらの標的と水素結合、イオン相互作用、共有結合を形成することができ、その活性を調節し、様々な生物学的効果をもたらします。これらの相互作用に関与する経路には、シグナル伝達、遺伝子発現、代謝プロセスなどがあります。
類似化合物との比較
類似化合物: 4-({6-[2-(4-アミノフェニル)エチル]-4-ヒドロキシ-2-オキソ-6-(プロパン-2-イル)-5,6-ジヒドロ-2H-ピラン-3-イル}スルファニル)-5-tert-ブチル-2-メチルフェニル 4-シアノベンゼン-1-スルホネートに類似する化合物には、他のスルホン酸エステルと、1-Boc-4-AP (tert-ブチル 4-(フェニルアミノ)ピペリジン-1-カルボキシレート)などの類似の官能基を持つ化合物があります .
独自性: この化合物を他の類似の化合物から際立たせているのは、特定の反応性と潜在的な用途を与える官能基と構造的特徴の独自の組み合わせです。ピラン環、tert-ブチル基、シアノベンゼンスルホネート部分の存在は、その独特の化学的および生物学的特性に貢献しています。
特性
CAS番号 |
263842-99-5 |
|---|---|
分子式 |
C34H38N2O6S2 |
分子量 |
634.8 g/mol |
IUPAC名 |
[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] 4-cyanobenzenesulfonate |
InChI |
InChI=1S/C34H38N2O6S2/c1-21(2)34(16-15-23-7-11-25(36)12-8-23)19-28(37)31(32(38)41-34)43-30-17-22(3)29(18-27(30)33(4,5)6)42-44(39,40)26-13-9-24(20-35)10-14-26/h7-14,17-18,21,37H,15-16,19,36H2,1-6H3 |
InChIキー |
IBZDJWJFDNGFPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)C#N)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=C(C=C4)N)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)

![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)
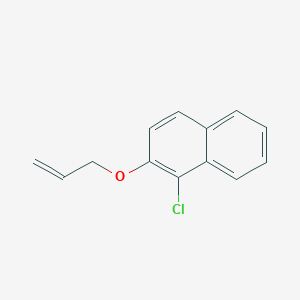

![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
